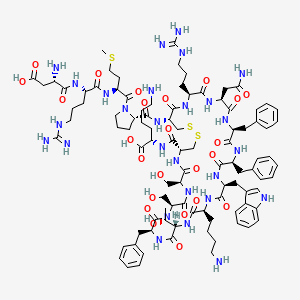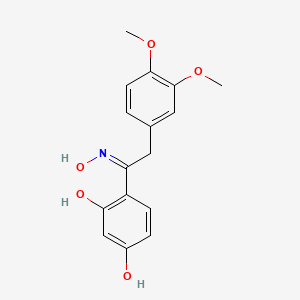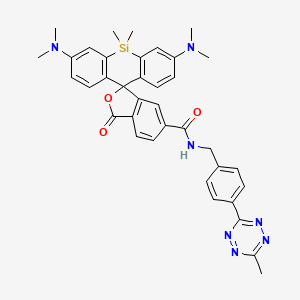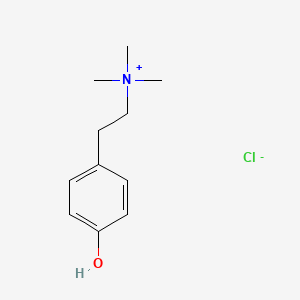
Steroid sulfatase-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Steroid sulfatase-IN-7 is a potent inhibitor of steroid sulfatase, an enzyme responsible for the hydrolysis of steroid sulfates into their active forms. This enzyme plays a crucial role in the regulation of steroid hormone levels in various tissues, impacting physiological and pathological processes such as hormone-dependent cancers .
Méthodes De Préparation
The synthesis of Steroid sulfatase-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic routes typically involve:
Formation of the core structure: This step involves the construction of the core steroid structure through a series of organic reactions such as aldol condensation, Michael addition, and cyclization.
Functionalization: The core structure is then functionalized with specific groups that enhance its inhibitory activity. This may involve reactions such as sulfonation, esterification, and amination.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity and yield.
Industrial production methods for this compound are optimized for large-scale synthesis, focusing on cost-effectiveness and efficiency. These methods often involve the use of automated reactors and continuous flow systems to streamline the production process .
Analyse Des Réactions Chimiques
Steroid sulfatase-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields .
Applications De Recherche Scientifique
Steroid sulfatase-IN-7 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of steroid sulfatase and its impact on steroid metabolism.
Biology: It helps in understanding the role of steroid sulfatase in various biological processes, including cell proliferation and differentiation.
Medicine: It is being investigated as a potential therapeutic agent for hormone-dependent cancers such as breast and prostate cancer.
Industry: It is used in the development of new drugs and therapeutic strategies targeting steroid sulfatase.
Mécanisme D'action
Steroid sulfatase-IN-7 exerts its effects by binding to the active site of steroid sulfatase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of steroid sulfates into their active forms, leading to a decrease in the levels of active steroid hormones. The molecular targets of this compound include the catalytic residues of steroid sulfatase, which are essential for its enzymatic function .
Comparaison Avec Des Composés Similaires
Steroid sulfatase-IN-7 is unique in its high potency and selectivity for steroid sulfatase compared to other similar compounds. Some similar compounds include:
Irosustat (STX64): Another potent steroid sulfatase inhibitor that has undergone clinical trials for hormone-dependent cancers.
667 COUMATE: A steroid sulfatase inhibitor that has shown efficacy in preclinical models of breast cancer.
This compound stands out due to its specific molecular structure, which confers enhanced inhibitory activity and selectivity for steroid sulfatase .
Propriétés
Formule moléculaire |
C20H17F3N2O5S |
|---|---|
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
[5-oxo-3-[[4-(trifluoromethyl)phenyl]methyl]-2,4-dihydro-1H-chromeno[3,4-c]pyridin-8-yl] sulfamate |
InChI |
InChI=1S/C20H17F3N2O5S/c21-20(22,23)13-3-1-12(2-4-13)10-25-8-7-15-16-6-5-14(30-31(24,27)28)9-18(16)29-19(26)17(15)11-25/h1-6,9H,7-8,10-11H2,(H2,24,27,28) |
Clé InChI |
DUVCWFUPBNNTBE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1C3=C(C=C(C=C3)OS(=O)(=O)N)OC2=O)CC4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


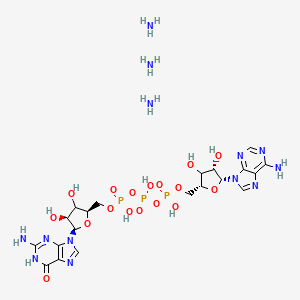

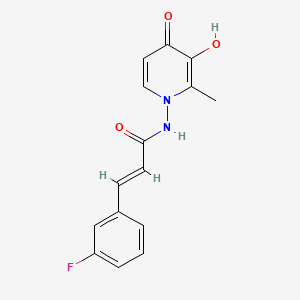

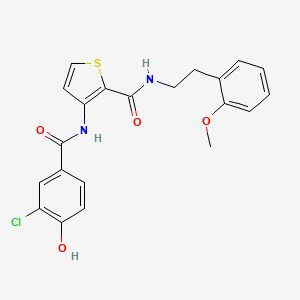
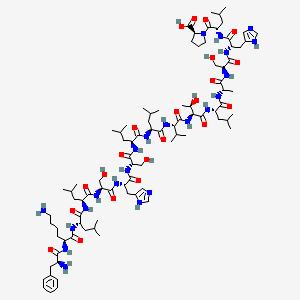
![cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu]](/img/structure/B12376304.png)
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)

